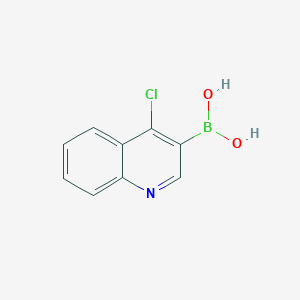

(4-Chloroquinolin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-chloroquinolin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOYQAVBYWNJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2N=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694503 | |

| Record name | (4-Chloroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-09-2 | |

| Record name | B-(4-Chloro-3-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chloroquinolin-3-yl)boronic acid CAS number and properties

Topic: (4-Chloroquinolin-3-yl)boronic acid CAS number and properties Content Type: Technical Monograph & Application Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Dual-Functional Scaffold for Divergent Quinoline Synthesis[1]

Executive Summary & Core Identity

(4-Chloroquinolin-3-yl)boronic acid is a specialized heterocyclic building block characterized by orthogonal reactivity handles: a nucleophilic boronic acid at the C3 position and an electrophilic chlorine atom at the C4 position.[1] This "push-pull" functionality makes it an invaluable scaffold in medicinal chemistry, particularly for the rapid generation of 3,4-disubstituted quinoline libraries targeting kinase inhibition (e.g., CLK, ROCK, HIPK2).[1]

Identity Profile

| Parameter | Technical Specification |

| CAS Number | 745784-09-2 |

| IUPAC Name | (4-Chloroquinolin-3-yl)boronic acid |

| Synonyms | 4-Chloro-3-quinolineboronic acid; 3-Borono-4-chloroquinoline |

| Molecular Formula | C₉H₇BClNO₂ |

| Molecular Weight | 207.42 g/mol |

| SMILES | OB(O)C1=C(Cl)C2=CC=CC=C2N=C1 |

| InChI Key | ACIVHC376-UHFFFAOYSA-N |

Physicochemical Properties

Data aggregated from supplier certificates of analysis and structural analogues.

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid powder.[1] |

| Solubility | Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in water.[1] |

| Melting Point | >300 °C (decomposition often occurs prior to melting for boronic acids).[1] |

| pKa (Boronic Acid) | ~8.0–9.0 (Typical for aryl boronic acids; facilitates base activation).[1] |

| Stability | Hygroscopic.[1] Prone to protodeboronation under strong acidic conditions. |

| Storage | Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). |

Expert Synthesis Protocol

Methodology: Cryogenic Halogen-Lithium Exchange Rationale: Direct lithiation of 4-chloroquinoline is risky due to the susceptibility of the C4-Cl bond to nucleophilic attack or benzyne formation.[1] The most robust route utilizes 3-bromo-4-chloroquinoline as the precursor.[1] The C3-Br bond undergoes Lithium-Halogen exchange faster than the n-BuLi attacks the C4 position or the pyridine ring, provided the temperature is strictly controlled (-78 °C).

Step-by-Step Workflow

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvation: Dissolve 3-bromo-4-chloroquinoline (1.0 equiv) in anhydrous THF (0.1 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 mins).

-

Lithiation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temp < -70 °C to prevent " halogen dance" or nucleophilic attack at C4.[1]

-

-

Borylation: Stir for 30 mins at -78 °C, then add Triisopropyl borate (1.2 equiv) rapidly.

-

Warming: Allow the mixture to warm to room temperature over 2 hours.

-

Hydrolysis: Quench with 1N HCl (aqueous) to pH ~5–6. Do not over-acidify to avoid protodeboronation.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile/Water if necessary.

Figure 1: Synthetic pathway via cryogenic halogen-lithium exchange.

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" scaffold because it allows for Orthogonal Functionalization .[1]

A. The C3-Boronic Acid (Suzuki-Miyaura Coupling)

The boronic acid moiety is the primary handle for carbon-carbon bond formation.[1]

-

Reactivity: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water) work well.[1]

-

Selectivity: The C4-Chlorine atom is sterically bulky but electronically activating.[1] It typically survives standard Suzuki coupling conditions (60–90 °C), allowing the installation of an aryl group at C3 without disturbing the C4-Cl bond.

-

Application: Synthesis of 3-aryl-4-chloroquinolines, which are precursors to bioactive 3,4-diarylquinolines.[1]

B. The C4-Chlorine (S_NAr or Second Coupling)

Once the C3 position is functionalized, the C4-chlorine atom becomes highly activated for Nucleophilic Aromatic Substitution (S_NAr).[1]

-

Reactivity: Displaceable by amines, alkoxides, or thiols.[1]

-

Mechanism: The quinoline nitrogen renders the C4 position electrophilic.

-

Application: Installation of solubilizing groups (e.g., morpholine, piperazine) or key pharmacophores for kinase binding (hinge binders).[1]

C. Strategic Workflow Diagram

The following diagram illustrates the divergent synthesis capabilities of this CAS number.

Figure 2: Orthogonal reactivity map showing the sequential functionalization strategy.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3][5] |

Precautionary Measures:

-

PPE: Wear nitrile gloves and safety goggles.[1] Use a dust mask (N95) if handling powder outside a fume hood.

-

First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[1][2][4][5]

-

Spill: Sweep up preventing dust generation; store in a closed container for disposal.[1]

References

-

BLD Pharm. (2024).[1] (4-Chloroquinolin-3-yl)boronic acid Product Page. Retrieved from (CAS Verification: 745784-09-2).

-

ChemScene. (2024). Product Analysis: (4-Chloroquinolin-3-yl)boronic acid. Retrieved from .[1]

-

National Institutes of Health (NIH). (2017).[1] One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. PMC5360987. Retrieved from (Validates Suzuki reactivity of 4-chloro-3-iodo/borono quinoline scaffolds).

-

Fisher Scientific. (2024). Safety Data Sheet: Quinoline-3-boronic acid derivatives. Retrieved from .[1]

Sources

4-chloro-3-quinolineboronic acid molecular weight and formula

This guide provides an in-depth technical analysis of 4-chloro-3-quinolineboronic acid , a bifunctional heterocyclic scaffold critical for diversity-oriented synthesis in medicinal chemistry.

Strategic Architecture for Bifunctional Heterocycles

Executive Summary

4-chloro-3-quinolineboronic acid is a "privileged scaffold" in drug discovery, offering two distinct, orthogonal reactive sites: an electrophilic carbon at the C4 position (susceptible to SNAr and Pd-catalyzed coupling) and a nucleophilic boron species at the C3 position (Suzuki-Miyaura coupling). This guide details its physicochemical profile, synthetic pathways, and strategic application in designing kinase inhibitors and antimalarial agents.

Part 1: Physicochemical Profile

Molecular Identity

This compound is an isomer of the more common 2-chloro derivative. Its specific substitution pattern (4-Cl, 3-B(OH)₂) creates a unique steric and electronic environment, making it a high-value intermediate for fragment-based drug design (FBDD).

| Property | Data | Technical Note |

| IUPAC Name | (4-Chloroquinolin-3-yl)boronic acid | |

| Molecular Formula | C₉H₇BClNO₂ | |

| Molecular Weight | 207.42 g/mol | Note: Commercial samples may contain varying amounts of the boroxine anhydride (trimer). |

| Exact Mass | 207.0258 | Monoisotopic mass for HRMS validation. |

| CAS Number | Not Widely Indexed | Often synthesized de novo or available as the pinacol ester (C₁₅H₁₇BClNO₂). |

| Physical State | Off-white to yellow solid | Hygroscopic; store under inert atmosphere at -20°C. |

| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents (Hexane, Et₂O). |

The Boroxine Cycle (Stoichiometry Warning)

Critical Insight: Like most arylboronic acids, 4-chloro-3-quinolineboronic acid exists in equilibrium with its cyclic trimer (boroxine) upon dehydration.

-

Boroxine Formula: (C₉H₅BClNO)₃

-

Implication: When calculating stoichiometry for precise catalytic reactions, verify the hydration state via ¹H NMR (D₂O exchange). If the sample is dehydrated, the effective molecular weight shifts.

Part 2: Synthetic Architecture

Retrosynthetic Logic

Direct lithiation of 4-chloroquinoline is regiochemically ambiguous (favoring C2 or C3 depending on the base). The most reliable route utilizes Cryogenic Halogen-Metal Exchange on a 3-bromo-4-chloroquinoline precursor. This method preserves the sensitive C4-chloride while selectively functionalizing the C3 position.

Protocol: Cryogenic Synthesis via Li-Hal Exchange

Objective: Synthesis of 4-chloro-3-quinolineboronic acid from 3-bromo-4-chloroquinoline.

Reagents:

-

Substrate: 3-bromo-4-chloroquinoline (1.0 eq)

-

Exchange Agent: n-Butyllithium (1.1 eq, 2.5M in hexanes) or i-PrMgCl (TurboGrignard) for milder conditions.

-

Electrophile: Triisopropyl borate (B(OiPr)₃) (1.2 eq)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with anhydrous THF and the substrate.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical: Internal temperature must remain below -70°C to prevent "benzyne" formation or scrambling of the halogen.

-

Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes.

-

Checkpoint: The solution will likely change color (yellow/orange) indicating the formation of the lithiated species. Stir for 15 minutes.

-

-

Boronation: Rapidly add Triisopropyl borate. The lithium species is highly reactive; rapid addition ensures trapping before decomposition.

-

Hydrolysis: Allow the mixture to warm to 0°C, then quench with 1M HCl.

-

Isolation: Adjust pH to ~5-6 with NaOH. Extract with EtOAc.[4] The product often precipitates at the interface or requires recrystallization from Acetonitrile/Water.

Part 3: Reactivity & Strategic Utility

Orthogonal Reactivity (The "Switch" Strategy)

This molecule allows for Sequential Functionalization . The chemical distinctness of the C3-Boron and C4-Chlorine allows researchers to "program" the order of bond formation.

-

Reaction A (Suzuki-Miyaura): The Boronic acid at C3 reacts with aryl halides (Ar-X) under Pd(0) catalysis.

-

Condition: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.

-

Selectivity: The C4-Cl bond is relatively stable under standard Suzuki conditions (unless specialized ligands like SPhos/XPhos are used), allowing the Boron to react first.

-

-

Reaction B (SNAr or Suzuki #2): The C4-Chlorine is activated by the quinoline nitrogen (electron-deficient ring).

-

Nucleophilic Attack: Amines or alkoxides can displace the Chloride (SNAr) to form aminoquinolines (common in antimalarials).

-

Cross-Coupling: A second Pd-catalyzed reaction can replace the Chloride with another aryl group.

-

Applications in Medicinal Chemistry[5][6]

-

Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. Substituting the C3 position (via the boronic acid) allows access to the "gatekeeper" region of kinase pockets (e.g., EGFR, VEGFR).

-

Antimalarials: 4-aminoquinolines (chloroquine analogs) are classic antimalarials. This scaffold allows the introduction of solubilizing or lipophilic groups at C3 to overcome resistance mechanisms.

Part 4: Quality Control & Handling

Stability & Storage

-

Dehydration: Boronic acids spontaneously dehydrate. Always store in tightly sealed vials, preferably under Argon.

-

Protodeboronation: In the presence of strong acids or metal contaminants at high temperatures, the C-B bond can cleave, yielding 4-chloroquinoline. Avoid prolonged heating in acidic media.

Analytical Validation

To confirm the identity of your synthesized or purchased material:

-

¹H NMR (DMSO-d₆): Look for the distinct aromatic protons of the quinoline ring. The boronic acid -OH protons typically appear as a broad singlet around 8.0–9.0 ppm (concentration dependent).

-

Mass Spectrometry (ESI): Run in Negative Mode (ESI-). Boronic acids often ionize as [M-H]⁻ or form adducts with MeOH [M+OMe]⁻.

-

Expected m/z: ~206 (Negative mode parent).

-

References

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Quinoline Synthesis strategies).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism for C3-coupling).

-

Carro, L., et al. (2014). 4-Aminoquinoline Derivatives as Antimalarial Agents.[5] Bioorganic & Medicinal Chemistry. (Context on C4-functionalization utility).

-

Larsen, R. D. (2007). Practical Applications of Lithium-Halogen Exchange. Organic Process Research & Development. (Protocol grounding for cryogenic synthesis).

Sources

- 1. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijper.org [ijper.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Structure of (4-chloroquinolin-3-yl)boronic acid vs. pinacol ester

An In-Depth Technical Guide to the Structure and Utility of (4-Chloroquinolin-3-yl)boronic Acid and Its Pinacol Ester Derivative

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its rigid structure and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. The functionalization of this core, particularly through the formation of carbon-carbon bonds, is critical for modulating pharmacological properties. Among the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has become indispensable in drug discovery.[2]

At the heart of this reaction are organoboron reagents. For researchers working with the 4-chloroquinoline core, a key decision arises: whether to employ the free boronic acid, (4-chloroquinolin-3-yl)boronic acid, or its more stable counterpart, the pinacol ester. This choice is not trivial, as it carries significant implications for stability, handling, reactivity, and ultimately, the success of a synthetic campaign.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth comparative analysis of these two critical building blocks. Moving beyond a simple list of properties, we will explore the fundamental chemical principles that govern their behavior, offering field-proven insights into the causality behind experimental choices and providing a clear rationale for selecting the optimal reagent for a given application.

Molecular Structure and Physicochemical Properties: A Tale of Two Boron Moieties

The fundamental difference between (4-chloroquinolin-3-yl)boronic acid and its pinacol ester lies in the nature of the groups attached to the boron atom. The boronic acid features two hydroxyl (-OH) groups, while the pinacol ester incorporates a cyclic pinacolato ligand.

| Property | (4-Chloroquinolin-3-yl)boronic acid | (4-Chloroquinolin-3-yl)boronic acid pinacol ester | Rationale for Difference |

| Chemical Structure |  |  | The boronic acid has two reactive B-OH bonds. The pinacol ester protects the boron atom within a five-membered dioxaborolane ring. |

| Molecular Formula | C₉H₇BClNO₂ | C₁₅H₁₇BClNO₂ | Addition of the C₆H₁₀ (pinacol) group. |

| Molecular Weight | ~207.42 g/mol | ~289.56 g/mol | The pinacol group adds significant mass. |

| Typical Form | Off-white to yellow solid | White to off-white solid | Both are typically solids at room temperature. |

| Stability | Prone to dehydration (boroxine formation), protodeboronation, and oxidation.[3][4] | Significantly more stable; protected from dehydration and less susceptible to protodeboronation.[5] | The bulky, cyclic pinacol group sterically and electronically shields the boron atom. |

| Storage | Requires refrigeration under an inert, dry atmosphere to minimize decomposition. | Can often be stored at room temperature, though refrigeration is still recommended for long-term stability.[6] | Reduced reactivity of the B-O-C bonds in the ester compared to the B-O-H bonds in the acid minimizes degradation pathways. |

| Handling | Hygroscopic and sensitive; requires careful handling in a dry environment (e.g., glovebox). | Generally easier to handle, less sensitive to atmospheric moisture, and more amenable to standard laboratory procedures.[7] | The pinacol ester is less prone to hydrolysis and decomposition upon brief exposure to air. |

The two hydroxyl groups of the boronic acid are both hydrogen bond donors and acceptors, rendering the molecule relatively polar. However, these same groups are the source of its primary instability. The pinacol group in the ester replaces these hydroxyls, creating a less polar, more sterically hindered, and significantly more robust molecule. This esterification is a protective strategy, masking the inherent reactivity of the boronic acid moiety until it is needed.[5]

The Stability Imperative: Dehydration and the Boroxine Problem

A significant challenge in working with boronic acids is their inherent propensity to undergo intermolecular dehydration. Three molecules of a boronic acid can reversibly condense, eliminating three molecules of water to form a stable, six-membered ring called a boroxine .[8][9]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium is a critical consideration. In the solid state or in non-polar, anhydrous solvents, the equilibrium often favors the boroxine form.[8][9] This can complicate characterization and stoichiometry calculations, as a sample of "boronic acid" may exist as a mixture of the monomer and the trimer. The mechanism proceeds through the Lewis acidic boron atom of one molecule accepting a lone pair from a hydroxyl oxygen of another.[10]

The (4-chloroquinolin-3-yl)boronic acid pinacol ester is designed to circumvent this problem entirely. The boron atom is protected within the stable five-membered dioxaborolane ring. The bulky methyl groups of the pinacol backbone provide steric hindrance that prevents intermolecular interactions, while the B-O-C bonds are far less labile than the B-O-H bonds of the free acid. This makes the pinacol ester a well-defined, monomeric species with a significantly longer shelf-life and greater ease of handling.[7]

Synthesis and Purification: A Strategic Workflow

The synthesis of these two compounds is intrinsically linked. The more stable pinacol ester is typically synthesized first, and the free boronic acid is then generated from it via hydrolysis when needed.

Workflow 1: Synthesis of (4-Chloroquinolin-3-yl)boronic acid pinacol ester

The most common and robust method for accessing aryl boronic esters is the Miyaura borylation .[7] This palladium-catalyzed reaction couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). For the target molecule, the starting material would be 3-bromo-4-chloroquinoline or 3,4-dichloroquinoline.

Experimental Protocol: Miyaura Borylation

-

Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-chloroquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent: Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

-

Reaction: Heat the mixture with stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or silica gel chromatography to yield the desired pinacol ester.[11] The stability of the pinacol ester makes it generally amenable to chromatography, unlike many free boronic acids.[12]

Workflow 2: Generation of (4-Chloroquinolin-3-yl)boronic acid

The boronic acid is typically prepared by the hydrolysis of its pinacol ester. This deprotection can be achieved under various conditions, often immediately before its use in a subsequent reaction.

Experimental Protocol: Pinacol Ester Hydrolysis

-

Dissolution: Dissolve the (4-chloroquinolin-3-yl)boronic acid pinacol ester (1.0 equiv) in a suitable solvent system, such as a mixture of ethyl acetate and water or THF/water.[11]

-

Acidification: Add a stoichiometric amount or slight excess of an acid, such as aqueous HCl, and stir vigorously at room temperature.

-

Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Isolation: The resulting boronic acid can often be isolated by extraction. Neutralize the mixture, extract with an organic solvent, dry the organic layer, and concentrate to yield the boronic acid. Due to its instability, it is often best to use the crude product directly or after a simple trituration/crystallization without subjecting it to prolonged purification steps like chromatography.

Comparative Reactivity in Suzuki-Miyaura Coupling

The primary application for both reagents is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation. The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the organoboron species with an organohalide.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 4-Chloroquinoline-6-boronic acid pinacol ester, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Solubility of chloroquinoline boronic acids in organic solvents

An In-depth Technical Guide to the Solubility of Chloroquinoline Boronic Acids in Organic Solvents

Abstract

Chloroquinoline boronic acids are a pivotal class of reagents in modern synthetic chemistry, particularly valued as coupling partners in Suzuki-Miyaura reactions for the synthesis of complex pharmaceutical intermediates and advanced materials. Their utility, however, is fundamentally governed by their solubility in organic solvents, a parameter that dictates reaction kinetics, purification efficiency, and overall process viability. This technical guide provides an in-depth analysis of the factors influencing the solubility of these compounds. Recognizing the frequent absence of published quantitative data for such specialized reagents[1], we present a framework for predicting solubility based on the physicochemical properties of the chloroquinoline and boronic acid moieties. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility, empowering researchers to generate reliable data for their specific molecules of interest.

Introduction: The Critical Role of Solubility in Application

The chloroquinoline scaffold is a privileged structure in medicinal chemistry, while the boronic acid functional group is a cornerstone of modern cross-coupling chemistry.[2][3] The combination of these two moieties in chloroquinoline boronic acids creates powerful building blocks for drug discovery. However, the success of any synthetic step involving these reagents is critically dependent on achieving adequate solubility. Poor solubility can lead to:

-

Suboptimal Reaction Rates: Heterogeneous reaction mixtures often result in slow and incomplete conversions.

-

Challenges in Purification: Difficulty in dissolving the compound complicates purification techniques like recrystallization and chromatography.

-

Inaccurate Dosing: In screening and medicinal chemistry applications, unknown solubility can lead to false negatives due to the compound precipitating out of the assay medium.

Understanding and controlling solubility is therefore not a trivial preliminary step, but a core requirement for the effective application of these valuable compounds.[4]

Physicochemical Drivers of Solubility

The solubility of a chloroquinoline boronic acid is not governed by a single property but is a complex interplay between the solute's intrinsic characteristics and the nature of the solvent.

The Boronic Acid Moiety: A Double-Edged Sword

The boronic acid group, -B(OH)₂, is the primary driver of both desirable and challenging solubility characteristics.

-

Lewis Acidity and Hydrogen Bonding: The boron atom is sp²-hybridized with a vacant p-orbital, making it a mild Lewis acid.[3][5][6] The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Dehydration to Boroxines: A significant and often overlooked characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[5][7] This process, which can occur upon heating or in non-hydroxylic solvents, generally leads to a significant decrease in solubility due to the larger, more rigid, and less polar structure of the boroxine.[7]

The Chloroquinoline Scaffold: Polarity and pH-Dependence

The chloroquinoline portion of the molecule introduces its own distinct set of influences.

-

Basicity of the Quinoline Nitrogen: The quinoline ring contains a basic nitrogen atom. In acidic conditions, this nitrogen can be protonated to form a cationic salt.[8][9] This ionization dramatically increases the compound's polarity, thereby enhancing its solubility in polar protic solvents like water or alcohols.[8][10] Conversely, under neutral or basic conditions, the free-base form is less polar and will favor solubility in a broader range of organic solvents.

-

Aromatic System and Halogen Substitution: The large, flat aromatic system contributes to van der Waals interactions and can favor solubility in aromatic solvents. The chloro-substituent is an electron-withdrawing group that can influence the pKa of both the quinoline nitrogen and the boronic acid group, as well as affect crystal lattice energies, which in turn impacts the energy required to dissolve the solid.[3][11]

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative data for specific chloroquinoline boronic acids is scarce, a qualitative solubility profile can be inferred from the behavior of analogous compounds like phenylboronic acid and by applying the principles discussed above.[1][12] The following table serves as a general guideline for researchers.

| Solvent Class | Example Solvents | Expected Solubility | Rationale and Field Insights |

| Aprotic Polar | DMSO, DMF | High to Moderate | These solvents are excellent hydrogen bond acceptors and can effectively solvate the B(OH)₂ group. DMSO is a particularly effective NMR solvent for boronic acids.[13] |

| Ethers | THF, Diethyl Ether | Moderate | Ethers are good solvents for many organic compounds. Phenylboronic acid shows high solubility in ethers.[1] The polarity of the chloroquinoline moiety may slightly reduce this compared to the parent phenylboronic acid. |

| Alcohols | Methanol, Ethanol | Soluble | These protic solvents can engage in extensive hydrogen bonding with the boronic acid group.[5][14] Solubility can be further enhanced by the addition of a small amount of acid to protonate the quinoline nitrogen. |

| Ketones | Acetone | High | Based on data for analogous phenylboronic acids, ketones are effective solvents.[12] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Sparingly Soluble | These solvents are less polar and cannot participate in hydrogen bonding. Solubility will be highly dependent on the specific isomer and crystal packing forces. |

| Hydrocarbons | Hexanes, Toluene | Very Low to Insoluble | These non-polar solvents are unable to overcome the strong intermolecular hydrogen bonding and polar interactions within the solid crystal lattice of the boronic acid.[1] |

Note: This table provides an estimate. It is imperative for researchers to experimentally determine the solubility for their specific compound and application.

Experimental Protocol: The Shake-Flask Method (OECD 105)

Given the data gap, experimental determination of solubility is essential. The Shake-Flask method is a robust and widely accepted "gold standard" for determining the equilibrium solubility of a compound.[1] This protocol is designed to be a self-validating system.

Principle

An excess amount of the solid chloroquinoline boronic acid is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined using a validated analytical method (e.g., HPLC-UV).

Step-by-Step Methodology

-

Preparation:

-

Add an amount of the solid chloroquinoline boronic acid to a vial sufficient to exceed its estimated solubility. This ensures a solid phase remains at equilibrium.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Prepare at least three replicate samples for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Causality: This extended period ensures that the dissolution process has reached a true thermodynamic equilibrium, providing a reliable and reproducible measurement.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant. Trustworthiness: It is critical to avoid aspirating any solid particles. This is best achieved by using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

-

Analysis:

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the chloroquinoline boronic acid using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility by taking the measured concentration and multiplying by the dilution factor.

-

Report the final solubility as the average of the replicate samples, typically in units of mg/mL or g/L.

-

Visualization of Workflows and Influencing Factors

Diagrams can clarify complex relationships and workflows. The following are presented in the DOT language for Graphviz.

Caption: Interplay of solute and solvent properties governing solubility.

Conclusion

The solubility of chloroquinoline boronic acids in organic solvents is a multifaceted property crucial for their successful application in research and development. While a lack of specific published data presents a challenge, a robust understanding of the underlying physicochemical principles—namely the Lewis acidity and dehydration potential of the boronic acid group and the pH-dependent basicity of the quinoline ring—allows for rational solvent selection. For definitive results, the Shake-Flask method provides a reliable and reproducible experimental protocol. By combining theoretical prediction with empirical determination, researchers can effectively navigate solubility challenges, thereby optimizing reaction conditions and accelerating the drug discovery and material science pipelines.

References

- Boric acid - Sciencemadness Wiki. (2023, November 18). Sciencemadness Wiki.

- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010, June 1). Wiley-VCH.

- 3-Thienylboronic acid solubility in organic solvents. Benchchem.

- Boric acid solubility in ethanol and acetone | Download Table. ResearchGate.

- Phenylboronic acid - Wikipedia. Wikipedia.

- Boric acid solubility in different solvents (Ullmann's 2006) | Download Table. ResearchGate.

- Boronic Acids in Molecular Self-Assembly. (2008, August 15). MSU chemistry.

- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Benchchem.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). PDF.

- Increase the solubility of boric acid in a ethanol dissolution. (2017, February 5). Sciencemadness.org.

- PHENYL BORONIC ACID. CDH Fine Chemical.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). SpringerLink.

- Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.

- Overcoming poor solubility of quinoline derivatives in reactions. Benchchem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.

- The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF. ResearchGate.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Strategic Sourcing and Utilization of (4-Chloroquinolin-3-yl)boronic Acid

This guide outlines the strategic sourcing, synthesis, and technical handling of (4-chloroquinolin-3-yl)boronic acid (CAS: 745784-09-2). Unlike its widely available isomers (e.g., 6-, 7-, or 8-substituted variants), the 4-chloro-3-borono derivative is a "Tier 3" specialized building block, often requiring custom synthesis or specific procurement strategies due to the chemical sensitivity of the 4-chloro/3-borono motif.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary & Chemical Identity

(4-Chloroquinolin-3-yl)boronic acid is a high-value heterocyclic scaffold used to generate 3,4-disubstituted quinolines via Suzuki-Miyaura coupling. Its utility lies in the orthogonal reactivity of the C3-boronic acid (Suzuki coupling) and the C4-chloride (SNAr or subsequent Pd-catalyzed coupling), allowing for the rapid construction of complex kinase inhibitor libraries or antimalarial agents.

| Parameter | Specification |

| Chemical Name | (4-Chloroquinolin-3-yl)boronic acid |

| CAS Number | 745784-09-2 |

| Molecular Formula | C₉H₇BClNO₂ |

| Molecular Weight | 207.42 g/mol |

| Physical Form | Off-white to pale yellow solid |

| Solubility | DMSO, Methanol (moderate); Water (poor) |

| Stability | Prone to protodeboronation; hygroscopic.[1] Store at -20°C under inert gas. |

Supply Chain Landscape: Make vs. Buy

Unlike commodity boronic acids, this specific isomer is rarely held in "shelf stock" by major distributors (e.g., Sigma-Aldrich, Fisher) due to stability concerns. Procurement typically follows a "Make-on-Demand" model.

Commercial Supplier Tiers

| Tier | Supplier Type | Typical Lead Time | Risk Profile | Recommended Strategy |

| Tier 1 | Global Catalog (Sigma, Fisher, Combi-Blocks) | N/A (Rarely Stocked) | High (Backorder) | Use only for initial screening if listed "In Stock". |

| Tier 2 | Specialist Manufacturers (Enamine, WuXi, Pharmablock) | 2–4 Weeks | Low | Primary Source. Request "Fresh Synthesis" to ensure titer. |

| Tier 3 | Aggregators (GuideChem, MolPort) | 4–8 Weeks | Moderate | Use to locate obscure inventory; verify CoA before purchase. |

Critical Procurement Note: Many suppliers list the Pinacol Ester (CAS: N/A for this specific isomer, often custom) rather than the free acid, as the ester is significantly more stable. If the free acid is unavailable, request the pinacol ester or synthesize it in-house.

Technical Deep Dive: Synthesis & Stability

If commercial lead times are prohibitive, in-house synthesis is the most reliable "self-validating" method. The primary challenge is the 4-chloro substituent , which is prone to nucleophilic attack or competing lithiation if not handled correctly.

The "Self-Validating" Synthesis Protocol

Route: Selective Metal-Halogen Exchange of 4-chloro-3-iodoquinoline. Rationale: The C3-Iodine bond undergoes Lithium-Halogen exchange significantly faster than the C4-Chlorine bond, allowing for selective borylation without disturbing the C4-Cl handle.

Step-by-Step Methodology

-

Precursor Preparation: Start with 4-chloro-3-iodoquinoline (commercially available or synthesized via iodination of 4-chloroquinoline).

-

Solvent System: Anhydrous THF (must be <50 ppm water).

-

Exchange Reagent: Isopropylmagnesium chloride (iPrMgCl) or Turbo Grignard (iPrMgCl·LiCl) is preferred over n-BuLi to prevent nucleophilic attack at the C4 position.

-

Protocol:

-

Cool a solution of 4-chloro-3-iodoquinoline (1.0 equiv) in THF to -40°C (if using Turbo Grignard) or -78°C (if using n-BuLi).

-

Add iPrMgCl·LiCl (1.1 equiv) dropwise over 15 minutes.

-

Validation Point: Aliquot quench with D₂O and analyze by MS.[2] Mass shift of +1 (replacement of I with D) confirms lithiation; lack of dimerization confirms C4-Cl integrity.

-

Stir for 30 minutes.

-

Add Triisopropyl borate (B(OiPr)₃) (1.5 equiv) rapidly.

-

Warm to Room Temperature (RT) over 2 hours.

-

Quench: Acidify with 1M HCl to pH 5–6 (careful not to over-acidify to prevent protodeboronation).

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Quality Control (QC) Criteria

Before using the reagent in library synthesis, verify purity using this checklist:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the C3-H signal. The boronic acid -OH protons should appear as a broad singlet around 8.0–9.0 ppm (concentration dependent).

-

¹¹B NMR: Critical for detecting boroxine formation (anhydride). Boronic acid monomer ~28–30 ppm; Boroxine ~20–22 ppm.

-

HPLC Purity: >95% (254 nm). Ensure no des-iodo (4-chloroquinoline) byproduct is present.

Application Logic: Orthogonal Functionalization

The value of this building block is its ability to serve as a linchpin in convergent synthesis.

Reaction Pathway Diagram (Graphviz)

The following diagram illustrates the decision logic for sourcing and the chemical pathway for utilizing this scaffold.

Caption: Decision matrix for sourcing (4-chloroquinolin-3-yl)boronic acid and the orthogonal synthetic workflow (Suzuki followed by SNAr) to generate library candidates.

Experimental Protocol: Suzuki Coupling

Context: This protocol is optimized to prevent oxidative addition into the C4-Cl bond, ensuring the reaction occurs exclusively at the C3-Boron site.

-

Reagents:

-

Procedure:

-

Combine reagents in a microwave vial.

-

Degas with Argon for 5 minutes.

-

Heat to 80°C for 4–12 hours (Monitor by LCMS).

-

Note: Avoid temperatures >100°C to prevent hydrolysis of the C4-Cl.

-

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

References

-

Chemical Identity & CAS

- PubChem Compound Summary for 4-Chloroquinoline derivatives.

-

(Verifies structural analogs and CAS formatting).

-

Synthesis of 3,4-Substituted Quinolines

- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling.

-

Boronic Acid Stability & Handling

-

Supplier Aggregation Data

- GuideChem Entry for CAS 745784-09-2.

Sources

- 1. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lab Reporter [fishersci.se]

- 4. WO2024187049A1 - Heterocyclic compounds as wrn inhibitors - Google Patents [patents.google.com]

- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]

Technical Guide and Material Safety Data Sheet: 4-Chloro-3-quinolineboronic Acid in Advanced Organic Synthesis

Executive Summary

For drug development professionals and synthetic chemists, the quinoline scaffold represents a "privileged structure" frequently found in kinase inhibitors, antimalarials, and BET bromodomain inhibitors. 4-Chloro-3-quinolineboronic acid (CAS: 745784-09-2) is a highly specialized, bifunctional building block designed to accelerate the synthesis of complex quinoline derivatives.

Unlike simple aryl boronic acids, this compound offers orthogonal reactivity . The C3-boronic acid moiety is primed for palladium-catalyzed cross-coupling, while the C4-chloride serves as a latent electrophile for subsequent functionalization. This whitepaper synthesizes critical safety data (MSDS) with field-proven mechanistic insights and validated protocols to ensure high-yield, chemoselective transformations.

PART 1: Material Safety Data Sheet (MSDS) & Physicochemical Profile

To maintain experimental reproducibility, understanding the physical limitations and hazards of your starting materials is paramount.

Quantitative Data & Physical Properties

The following table summarizes the core physicochemical metrics of 4-chloro-3-quinolineboronic acid [1].

| Property | Specification | Experimental Implication |

| CAS Number | 745784-09-2 | Unique identifier for procurement and regulatory compliance. |

| Molecular Formula | C | N/A |

| Molecular Weight | 207.42 g/mol | Crucial for exact stoichiometric calculations. |

| Purity | Impurities often include boroxines (anhydrides) or protodeboronated species. | |

| Appearance | Solid powder | High surface area; requires careful handling to avoid aerosolization. |

| Storage Temp. | 2-8°C | Cold storage mitigates thermodynamic driving forces for dehydration/oxidation [4]. |

Hazard Identification (GHS Classification)

According to standardized safety evaluations, this compound triggers specific GHS hazard warnings [1]:

-

Skin Irritation, Category 2 (H315): Causes skin irritation.

-

Eye Irritation, Category 2 (H319): Causes serious eye irritation.

-

STOT SE, Category 3 (H335): May cause respiratory irritation.

The Causality of the Hazard: Boronic acids possess a vacant p-orbital on the boron atom, making them Lewis acidic. Upon contact with biological mucous membranes (eyes, respiratory tract), they can rapidly coordinate with biological nucleophiles (such as water or hydroxyl groups in tissues), leading to localized irritation. Furthermore, the lipophilic quinoline core enhances cellular membrane permeability compared to aliphatic boronic acids, necessitating strict barrier protection.

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), safety goggles, and an N95/P100 particulate respirator if handled outside a fume hood.

-

Storage Logic: Store strictly at 2-8°C under an inert atmosphere (Argon or N

) .-

Why? Boronic acids are notoriously susceptible to atmospheric moisture and oxygen. Over time, they undergo spontaneous dehydration to form trimeric boroxines (anhydrides) or suffer from oxidative protodeboronation (cleavage of the C-B bond). Storing under inert, cold conditions preserves the monomeric acid, ensuring your calculated molar equivalents remain accurate during sensitive catalytic cycles.

-

PART 2: Mechanistic Insights & Orthogonal Reactivity

In drug discovery, the ability to sequentially functionalize a single aromatic ring without relying on cumbersome protection/deprotection steps is highly valued. 4-Chloro-3-quinolineboronic acid is engineered precisely for this purpose [2, 3].

-

First-Stage Reactivity (C3 Position): The boronic acid at the C3 position readily undergoes transmetalation in the presence of Palladium(0) and a base.

-

Second-Stage Reactivity (C4 Position): The C4-chlorine atom is deactivated toward initial oxidative addition compared to aryl bromides or iodides on your coupling partner. However, because the C4 position of a quinoline is highly electron-deficient (due to the resonance withdrawal from the adjacent nitrogen), it is perfectly primed for Nucleophilic Aromatic Substitution (S

Ar) or Buchwald-Hartwig amination after the Suzuki coupling is complete.

This sequence allows researchers to build complex, multi-substituted heterocycles—such as BET bromodomain inhibitors—in a streamlined, two-step cascade [3].

Workflow Visualization

The following diagram illustrates the logical flow of orthogonal functionalization utilizing this scaffold.

Caption: Orthogonal functionalization pathway of 4-chloro-3-quinolineboronic acid.

PART 3: Validated Experimental Protocol

Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol outlines a self-validating system for coupling 4-chloro-3-quinolineboronic acid with an aryl bromide, ensuring the C4-chloride remains intact for downstream chemistry.

Reagents:

-

Aryl Bromide (Limiting Reagent): 1.0 equivalent

-

4-Chloro-3-quinolineboronic acid: 1.2 equivalents

-

Catalyst: Pd(dppf)Cl

(5 mol%) -

Base: K

CO -

Solvent: 1,4-Dioxane / H

O (4:1 ratio, v/v)

Step-by-Step Methodology & Causal Logic:

-

Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 4-chloro-3-quinolineboronic acid (1.2 eq), and K

CO-

Expert Insight: We use a 1.2 eq excess of the boronic acid because boronic acids can undergo trace Pd-catalyzed homocoupling. The excess ensures complete consumption of the valuable aryl bromide.

-

-

Solvent Addition & Degassing (Critical Step): Add the Dioxane/H

O mixture. Seal the flask with a rubber septum and sparge the solution with Argon gas for a minimum of 15 minutes.-

Expert Insight: Oxygen is the enemy of cross-coupling. It rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the oxidative dimerization of the boronic acid. The inclusion of water is mandatory; it hydrolyzes the boronic acid into a reactive boronate complex, drastically accelerating the transmetalation step [2].

-

-

Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl

(5 mol%).-

Expert Insight: The bidentate 'dppf' ligand is chosen specifically because its steric bulk and bite angle favor oxidative addition into the weaker C-Br bond of the coupling partner, completely ignoring the stronger, less reactive C-Cl bond on the quinoline ring.

-

-

Heating & Monitoring: Heat the reaction mixture to 80°C in a pre-heated oil bath for 8–12 hours. Monitor the reaction via TLC or LC-MS.

-

Self-Validation: The reaction is deemed complete when LC-MS shows the disappearance of the aryl bromide mass and the emergence of the cross-coupled product mass. Do not push the temperature beyond 90°C, as extreme thermal stress may induce unwanted protodeboronation or premature C-Cl activation.

-

-

Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. Dry the organic layer over anhydrous Na

SO

References

- Guidechem. "745784-09-2 4-Chloroquinoline-3-boronic acid, 97%".

- Benchchem. "5-(3-Quinolinyl)-1H-indole-2,3-dione For Research". Benchchem Advanced Synthetic Procedures.

- National Institutes of Health (NIH) PMC. "Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor".

- Sigma-Aldrich. "2-Chloro-3-quinolineboronic acid".

An In-Depth Technical Guide to the Zwitterionic Character of 3-Quinolineboronic Acid Derivatives

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

3-Quinolineboronic acid and its derivatives represent a fascinating class of molecules whose utility in medicinal chemistry and materials science is intrinsically linked to their unique physicochemical properties.[1][2] Central to these properties is the capacity to exist in a zwitterionic state, a feature driven by the intramolecular interplay between the Lewis acidic boronic acid moiety and the basic quinoline nitrogen. This guide provides an in-depth exploration of this zwitterionic character, synthesizing foundational chemical principles with practical, field-proven methodologies for its characterization. We will delve into the structural evidence, the factors governing the zwitterionic-neutral equilibrium, and the profound implications this has for drug design, particularly in modulating solubility, cell permeability, and target engagement.

The Fundamental Chemistry: A Tale of Two Moieties

A zwitterion is a molecule that contains an equal number of positive and negative formal charges, resulting in a net neutral charge.[3] In the context of 3-quinolineboronic acid, this state arises from an intramolecular acid-base reaction. The nitrogen atom of the quinoline ring acts as a Brønsted-Lowry base, accepting a proton, while the boronic acid group acts as a Lewis acid, accepting a hydroxide ion from the aqueous medium to form a tetrahedral boronate anion.[4][5]

This dynamic equilibrium between the neutral and zwitterionic forms is the cornerstone of the molecule's behavior in physiological environments. The solvent environment plays a critical role; for instance, studies on the related 3-pyridineboronic acid have shown that the equilibrium is shifted toward the zwitterionic form in water, while the neutral molecular form is favored in mixed organic solvents.[6]

Synthesis of the Core Scaffold

A robust understanding of a molecule's properties begins with its synthesis. The preparation of 3-quinolineboronic acid is a critical first step for any research program in this area. A common and effective method involves a lithium-halogen exchange reaction starting from 3-bromoquinoline.[7][8][9] This foundational protocol provides high yields and a reliable source of the parent compound for further derivatization.

Experimental Protocol: Synthesis of 3-Quinolineboronic Acid

This protocol is adapted from established literature procedures.[7][8]

Materials:

-

3-Bromoquinoline

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

2 M Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a dry, nitrogen-purged, two-necked round-bottomed flask, add 3-bromoquinoline (1.0 eq) and anhydrous THF.

-

Borate Addition: Add triisopropyl borate (2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.0 eq) dropwise over 1 hour, maintaining the temperature at -78 °C. The causality here is critical: slow addition prevents localized heating that could lead to side reactions, while the low temperature stabilizes the highly reactive organolithium intermediate.

-

Reaction: Stir the mixture at -78 °C for an additional 2 hours to ensure complete lithium-halogen exchange and subsequent borylation.

-

Warm-up: Remove the cooling bath and allow the reaction to slowly warm to 0 °C.

-

Quenching & Neutralization: Carefully quench the reaction by adding 2 M HCl. This hydrolyzes the borate ester intermediate. Subsequently, adjust the pH to ~7 with 2 M NaHCO₃ solution. This step is self-validating; proper neutralization ensures the product is in its free acid form for extraction and minimizes emulsion formation.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Precipitation: Add hexane to the concentrated residue to precipitate the 3-quinolineboronic acid as a solid, which can then be collected by filtration.

Characterization of the Zwitterionic State

Confirming and quantifying the zwitterionic character is paramount. A multi-pronged analytical approach is required, as no single technique tells the whole story.

Spectroscopic Evidence: ¹¹B NMR

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and direct tool for probing the coordination state of the boron atom.[6][10] The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its hybridization state.

-

Trigonal Boronic Acid (sp²): The neutral form, B(OH)₂, typically exhibits a broad signal around δ = +28 to +30 ppm.

-

Tetrahedral Boronate (sp³): The anionic boronate center in the zwitterion, B(OH)₃⁻, results in a significant upfield shift to approximately δ = +3 to +9 ppm.[11] This is due to the increased electron shielding around the boron nucleus upon changing from a three-coordinate to a four-coordinate geometry.

By monitoring the ¹¹B NMR spectrum as a function of pH, one can directly observe the transition from the sp² to the sp³ state, providing clear evidence of zwitterion formation.[6][10]

Definitive Proof: X-Ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the zwitterionic structure in the solid state.[12] It allows for the precise determination of atomic positions and bond lengths. Key structural features to confirm the zwitterionic form include:

-

N-H Bond: Identification of a proton located on the quinoline nitrogen.

-

Tetrahedral Boron: A boron atom with four single bonds (e.g., to the aryl carbon and three oxygen atoms), with bond angles approaching the ideal 109.5°.

-

Intramolecular N-B Distance: While an intramolecular dative N→B bond is a hallmark of many aminoboronic acids, in the hydrated zwitterion, the interaction is often mediated by hydrogen bonding networks involving water molecules.

Physicochemical Profiling: pKa Determination

The zwitterionic nature profoundly influences the acid-base properties of the molecule. Unlike a simple arylboronic acid which has a single pKa (typically 8.5-9.5) corresponding to the B(OH)₂ ⇌ B(OH)₃⁻ equilibrium, a 3-quinolineboronic acid derivative will exhibit at least two pKa values:

-

pKa₁: Associated with the deprotonation of the quinolinium cation (N⁺-H).

-

pKa₂: Associated with the Lewis acidity of the boronic acid group.

These values define the pH range over which the zwitterionic form is the dominant species in solution. Potentiometric or spectrophotometric titration are the gold-standard methods for accurately determining these constants.[13]

Implications for Drug Development

The zwitterionic character is not merely an academic curiosity; it is a critical attribute that can be leveraged for rational drug design.[14][15]

Modulating Solubility and Permeability

Drug solubility and membrane permeability are often a trade-off. Highly charged molecules are typically soluble in aqueous media but struggle to cross lipid membranes. Conversely, neutral, lipophilic molecules have good permeability but poor solubility. Zwitterions occupy a unique space.[15]

-

Enhanced Aqueous Solubility: The presence of formal charges in the zwitterion can significantly improve aqueous solubility compared to the neutral parent molecule, which is particularly advantageous for formulation.[16]

-

"Charge Masking" for Permeability: Intramolecular charge-charge interactions can effectively "mask" the dipoles, reducing the desolvation penalty required for membrane transit. This can lead to surprisingly high permeability for a charged species, a phenomenon often sought in drug design.

The pH-dependent equilibrium allows the molecule to adopt the optimal form for its environment: the soluble zwitterion in the aqueous milieu of the gut or plasma, and potentially a transient, more lipophilic neutral form at the membrane interface.

Impact on Target Binding

The dual Lewis acid and Brønsted base character offers unique opportunities for target engagement.[1][2] The tetrahedral boronate can act as a transition-state analogue inhibitor, particularly for serine proteases, where it can form a reversible covalent bond with the catalytic serine residue.[16] Simultaneously, the positively charged quinolinium moiety can form crucial salt-bridge or cation-π interactions with anionic residues (e.g., Asp, Glu) in the binding pocket, significantly enhancing affinity and selectivity.

Data Summary: Physicochemical Properties

The following table summarizes hypothetical but representative data for a generic 3-quinolineboronic acid derivative, illustrating the key analytical fingerprints of its zwitterionic character.

| Parameter | Neutral Form | Zwitterionic Form | Experimental Technique | Causality of Change |

| ¹¹B NMR Shift (δ) | ~29 ppm | ~7 ppm | ¹¹B NMR Spectroscopy | Change from sp² (trigonal) to sp³ (tetrahedral) hybridization increases electron shielding at the boron nucleus.[6][10] |

| pKa₁ (Quinolinium) | N/A | ~4.5 | Potentiometric Titration | Acidity of the protonated aromatic nitrogen (N⁺-H). |

| pKa₂ (Boronic Acid) | ~8.8 | ~8.8 | Potentiometric Titration | Lewis acidity of the boron center, which is relatively independent of nitrogen protonation.[17][18] |

| LogD at pH 2.0 | +1.5 | +1.5 | Shake-Flask / HPLC | Below pKa₁, the molecule is predominantly cationic. |

| LogD at pH 7.4 | +1.5 | -0.5 | Shake-Flask / HPLC | The zwitterion is the dominant species, increasing polarity and reducing lipophilicity. |

| Aqueous Solubility | Low | Moderate-High | Solubility Assay | The presence of formal charges enhances interaction with polar water molecules.[16] |

Conclusion

The zwitterionic character of 3-quinolineboronic acid derivatives is a defining feature that governs their behavior from synthesis to biological application. By understanding the underlying equilibrium and employing a robust suite of analytical techniques—led by ¹¹B NMR, X-ray crystallography, and pKa determination—researchers can fully characterize these molecules. For drug development professionals, harnessing this zwitterionic nature provides a sophisticated tool to optimize ADME properties and design highly potent and selective therapeutics. The ability to exist as a "molecular chameleon," adapting its form to the local pH environment, makes this scaffold a compelling platform for future innovation.

References

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available from: [Link]

-

Boronic acid-mediated mucin/surface interactions of zwitterionic polymer brushes. ResearchGate. Available from: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PMC. Available from: [Link]

-

Structures and Synthesis of Zwitterionic Polymers. MDPI. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]

-

Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. ResearchGate. Available from: [Link]

-

Boronic acid-mediated mucin/surface interactions of zwitterionic polymer brushes. Soft Matter (RSC Publishing). Available from: [Link]

-

Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. Available from: [Link]

-

The ¹¹B-NMR spectra of | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available from: [Link]

-

A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PMC. Available from: [Link]

-

3-pyridylboronic acid. Organic Syntheses Procedure. Available from: [Link]

-

Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available from: [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. Available from: [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

-

The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ACS Publications. Available from: [Link]

-

Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. Available from: [Link]

-

Development of methods for the determination of pKa values. Pure. Available from: [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available from: [Link]

-

pKa measurement. University of Strathclyde. Available from: [Link]

-

An efficient 2D ¹¹B–¹¹B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds... RSC Publishing. Available from: [Link]

-

Crystallographic data for single crystal X-ray diffraction. ResearchGate. Available from: [Link]

-

Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Zwitterion. Wikipedia. Available from: [Link]

-

On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. MDPI. Available from: [Link]

-

X-ray crystallography. Wikipedia. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zwitterion - Wikipedia [en.wikipedia.org]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Quinolineboronic acid | 191162-39-7 [chemicalbook.com]

- 8. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. pure.tue.nl [pure.tue.nl]

- 14. researchgate.net [researchgate.net]

- 15. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DSpace [kuscholarworks.ku.edu]

- 17. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Difference between 4-chloro-3-quinolineboronic acid and its boroxine anhydride

[1]

Executive Summary

In the development of kinase inhibitors and antimalarial scaffolds, 4-chloro-3-quinolineboronic acid (CAS 128676-84-6) is a critical intermediate.[1] However, its utility is frequently compromised by its spontaneous dehydration into tris(4-chloro-3-quinolinyl)boroxine , a cyclic trimeric anhydride.[1]

Commercial supplies of this reagent are rarely pure monomeric acid; they exist as variable mixtures of the acid and the boroxine. Failure to distinguish between these forms leads to stoichiometric errors (up to 10% discrepancy in boron equivalents) , inconsistent reaction kinetics, and solubility issues in Suzuki-Miyaura cross-couplings.

This guide provides a definitive technical analysis of the differences, a self-validating characterization workflow, and protocols to control the equilibrium for reproducible synthetic outcomes.

Structural & Mechanistic Foundations

The core difference lies in the hydration state of the boron center. The transformation is not a degradation but a reversible thermodynamic equilibrium driven by entropy (water release) and enthalpy (formation of the stable

The Equilibrium Mechanism

The monomeric boronic acid (Lewis acidic

-

Monomer (Acid): Amphiphilic, capable of hydrogen bonding, generally more soluble in aqueous/organic mixtures.[1]

-

Trimer (Boroxine): Planar six-membered

ring, more lipophilic, higher boron density per unit mass.[1]

Figure 1: The dehydrative cyclization pathway.[1] The reverse hydrolysis is rapid in the presence of base and water.

Stoichiometric Impact

The most overlooked operational risk is the variation in Boron Equivalents.

| Property | Monomeric Acid | Boroxine Anhydride | Impact |

| Formula | Boroxine is a trimer.[1][2] | ||

| MW ( g/mol ) | 207.42 | 568.23 | Boroxine is lighter than 3x Acid. |

| Boron Content (wt%) | 5.21% | 5.71% | +9.6% deviation |

| Reactivity | Direct transmetallation | Must hydrolyze first | Kinetic lag phase possible. |

Critical Insight: If you weigh 100 mg of "Acid" that is actually 100% Boroxine, you are adding ~10% excess boron equivalents .[1] While often acceptable in screening, this ruins kinetic studies and can lead to difficult separations of homo-coupled byproducts in process chemistry.

Characterization & Analytical Differentiation

Standard LC-MS often fails to distinguish these forms because the acidic mobile phase hydrolyzes the boroxine or the ionization source dehydrates the acid. Non-destructive techniques are required.

1H-NMR Spectroscopy[1]

-

Solvent Choice: Use anhydrous DMSO-

or CDCl -

Diagnostic Signals:

-

Acid: Distinct

protons appear as a broad singlet around 8.0–9.5 ppm (concentration dependent).[1] -

Boroxine: Lacks OH signals. The aromatic quinoline protons (H2, H5-H8) often shift downfield by 0.05–0.15 ppm due to the electron-withdrawing nature of the boroxine ring compared to the boronic acid.

-

Line Broadening: Boroxine signals are typically broader due to the quadrupolar relaxation of the three boron nuclei.

-

Infrared (IR) Spectroscopy (ATR)

This is the fastest "at-line" check.

-

Acid: Broad, strong O-H stretching band at 3200–3400 cm⁻¹ .[1]

-

Boroxine: Absence of O-H stretch. Appearance of a sharp, characteristic B-O-B ring stretch at 690–710 cm⁻¹ (often overlapped but distinct from aromatic C-H bends).[1]

Quantitative Purity Assay (Mannitol Titration)

To determine the exact effective molecular weight (EMW) of your batch:

-

Dissolve a known mass of the sample in a solution of D-mannitol (excess).

-

Mannitol complexes with boron, releasing exactly 1 proton (

) per boron atom.[1] -

Titrate the released protons with standardized NaOH.

-

Result: This gives the precise moles of Boron, allowing you to calculate the "Effective MW" and adjust stoichiometry accordingly.

Experimental Protocols

Protocol A: Conversion of Boroxine to Acid (Hydrolysis)

Use this when high water solubility or precise monomer stoichiometry is required.

-

Dissolution: Suspend the crude material in a mixture of THF:Water (1:1).

-

Base Treatment: Add 1.0 equiv of NaOH (1M) to form the soluble boronate salt (

). Stir for 15 min. -

Filtration: Filter off any non-acidic impurities.

-

Precipitation: Carefully acidify the filtrate with 1M HCl to pH ~5-6. The monomeric acid will precipitate.

-

Isolation: Filter the solid and air-dry. Do not heat dry under vacuum , or it will revert to the boroxine.

Protocol B: Conversion of Acid to Boroxine (Dehydration)

Use this to create a stable, weight-consistent standard for storage.[1]

-

Dean-Stark: Dissolve the acid in Toluene. Reflux with a Dean-Stark trap to remove water azeotropically.

-

Vacuum Oven: Alternatively, place the acid in a vacuum oven at 80°C for 12 hours over

. -

Verification: Confirm loss of O-H stretch by IR. Store in a desiccator.

Protocol C: Suzuki-Miyaura Coupling (Handling the Mixture)

Standardized workflow for using "Mixed" batches.

Figure 2: Operational decision tree for handling boronic acid/boroxine mixtures in synthesis.

Key Modification for Anhydrous Conditions: If running an anhydrous coupling (e.g., Chan-Lam or sensitive substrates), you must assume the reagent is the Boroxine to avoid under-loading the boron species. If the reagent is actually the Acid, the water released during the reaction can poison moisture-sensitive catalysts. Recommendation: Always dehydrate (Protocol 4.2) before anhydrous reactions.

References

-

Mechanism of Equilibrium

-

Analytical Differentiation (NMR/IR)

-

Stoichiometry in Suzuki Coupling

-

Boroxine Reactivity vs Acid

-

Reagent Properties (4-chloro-3-quinolineboronic acid)

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3-quinolineboronic acid = 95 128676-84-6 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for (4-chloroquinolin-3-yl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4] This palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[1][5]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a specific and highly relevant substrate class: (4-chloroquinolin-3-yl)boronic acid. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to functionalize the quinoline core at the 3-position via C-C bond formation opens up vast possibilities for the synthesis of novel bioactive molecules.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into optimization and troubleshooting.